molecular formula C8H4F3N B148410 1-Isocyano-4-(trifluoromethyl)benzene CAS No. 139032-23-8

1-Isocyano-4-(trifluoromethyl)benzene

Cat. No. B148410
M. Wt: 171.12 g/mol
InChI Key: MPEHAMDFHFAQLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1,3-bis(isocyanatomethyl)benzene, involves the reaction of m-xylylenediamine with bis(trichloromethyl)carbonate, suggesting a potential non-phosgene route for isocyanate synthesis that could be applicable to the synthesis of "1-Isocyano-4-(trifluoromethyl)benzene" . This method offers a safer and more environmentally friendly alternative to traditional phosgene-based processes.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-Isocyano-4-(trifluoromethyl)benzene" can be quite complex, as seen in the case of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene, which was determined by X-ray crystallography . The presence of substituents like trifluoromethyl groups can influence the overall molecular geometry and stability.

Chemical Reactions Analysis

The reactivity of isocyanate and cyano groups in the context of complexation reactions is highlighted in the synthesis of a dinuclear palladium complex from a diselenete compound containing cyano groups . This suggests that "1-Isocyano-4-(trifluoromethyl)benzene" could potentially participate in coordination chemistry due to the presence of the isocyano functional group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with cyano and isocyanate groups can be influenced by their molecular structure. For example, the presence of cyano groups can affect the electronic properties and stability of a molecule, as seen in the case of 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives, which exhibit interesting optical properties . Similarly, the trifluoromethyl group is known to impart unique chemical and physical properties due to its electronegativity and size.

Scientific Research Applications

1. Synthesis Optimization and Applications

1,3-Bis(isocyanatomethyl)benzene, closely related to 1-Isocyano-4-(trifluoromethyl)benzene, is an isocyanate known for high-quality performance, excellent yellowing resistance, and weather resistance. It finds wide application in optical polymer composite materials, construction, automotive, and other industries. The synthesis optimization of 1,3-Bis(isocyanatomethyl)benzene from m-xylylenediamine and bis(trichloromethyl) Carbonate has been extensively studied, focusing on factors like molar ratio, reaction temperature, and reaction time. Optimal conditions have been identified, and the reaction mechanism and key steps have been deeply analyzed (Dong Jianxun et al., 2018).

2. Structural and Electronic Properties

Studies on the valence isomers of aromatic compounds, including benzene derivatives, have shown that photoreactions of perfluoroalkylated aromatic compounds afford valence-bond isomers in high yields. These isomers, featuring trifluoromethyl groups, are very stable and useful for synthesizing highly strained compounds (Yoshiro Kobayashi & Itsumaro Kumadaki, 1984).

3. Photophysical Processes in Gas Phase

Research on the photochemistry of fluoro(trifluoromethyl)benzenes in the gas phase has revealed significant insights into fluorescence yields and radiative lifetimes of various isomers, including 1-fluoro-3-(trifluoromethyl)benzene. This research aids in understanding the behavior of these compounds under different light wavelengths (K. Al-ani, 1973).

4. Synthesis of Polycyclic and Heterocyclic Compounds

The synthesis of various polycyclic and heterocyclic compounds, such as 1,2-dialkyl-5-trifluoromethylbenzimidazoles, has been explored starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene. This methodology offers advantages like modular lipophilicity, easy work-up, high yield, and the use of microwave-assisted reactions (Diana Vargas-Oviedo et al., 2017).

Safety And Hazards

1-Isocyano-4-(trifluoromethyl)benzene is classified as having acute toxicity - oral and dermal, skin irritation, eye irritation, and specific target organ toxicity – single exposure . It causes severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, and not to breathe dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-isocyano-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEHAMDFHFAQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374783
Record name 1-isocyano-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyano-4-(trifluoromethyl)benzene

CAS RN

139032-23-8
Record name 1-isocyano-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)phenyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Mocci - 2019 - iris.unica.it
In the last three decades, the general sensitivity of public opinion toward environmental problems has certainly evolved. Indeed, a higher grade of awareness about the effect on the …
Number of citations: 2 iris.unica.it

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